2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Fluorophenyl Group: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to introduce the fluorophenyl group.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Final Coupling: The final step involves coupling the benzodioxole and fluorophenyl intermediates with the oxazole ring under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with oxidative enzymes, while the fluorophenyl group could modulate receptor activity. The oxazole ring may facilitate binding to specific proteins or nucleic acids, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-16(13-3-5-14(22)6-4-13)24-21(25)17-10-27-20(23-17)11-26-15-7-8-18-19(9-15)29-12-28-18/h3-10,16H,2,11-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDWUEJRGBWWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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